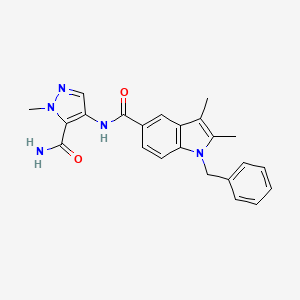
1-benzyl-N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of N5-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of multicomponent reactions (MCRs), which are efficient and sustainable strategies for synthesizing complex molecules . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
N~5~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other biologically active molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is used in the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N5-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
N~5~-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1H-Indole-3-carbaldehyde: Used in multicomponent reactions to synthesize biologically active structures.
Val-cit-PAB-OH: A bifunctional cathepsin cleavable linker used in antibody-drug conjugates.
These comparisons highlight the unique properties and applications of N5-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE in various fields.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-benzyl-N-(5-carbamoyl-1-methylpyrazol-4-yl)-2,3-dimethylindole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-14-15(2)28(13-16-7-5-4-6-8-16)20-10-9-17(11-18(14)20)23(30)26-19-12-25-27(3)21(19)22(24)29/h4-12H,13H2,1-3H3,(H2,24,29)(H,26,30) |
InChI Key |
MFHWTARTUHIQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=C(N(N=C3)C)C(=O)N)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922101.png)
![(2E)-3-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10922117.png)
![Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922125.png)
![N-(3-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922132.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide](/img/structure/B10922143.png)
![N-(2,5-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922148.png)
![1-benzyl-N-(4-fluoro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922152.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(2-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10922160.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10922169.png)

![N-(4-bromophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B10922180.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922189.png)
![N-(2-chlorobenzyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922194.png)
